molecular formula C22H25N3O3 B11280715 N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Cat. No.: B11280715
M. Wt: 379.5 g/mol
InChI Key: QIGYQQLSFHJJHO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a complex organic compound with a molecular formula of C20H19N3O4 This compound is known for its unique structural features, which include an acetylamino group, a phenyl ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring.

    Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation of an amine precursor.

    Coupling Reactions: The final step involves coupling the isoindole moiety with the acetylamino phenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide can be compared with other similar compounds, such as:

  • N-(4-acetylamino-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide
  • 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-3-methyl-butyamide
  • N-(4-bromo-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyamide

These compounds share structural similarities but may differ in their specific functional groups and biological activities

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)11-20(25-13-16-7-4-5-10-19(16)22(25)28)21(27)24-18-9-6-8-17(12-18)23-15(3)26/h4-10,12,14,20H,11,13H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

QIGYQQLSFHJJHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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